Cas no 100676-08-2 (b-L-threo-L-glycero-3-Hexulofuranosonicacid, 2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-2-O-methyl-, g-lactone (9CI))

b-L-threo-L-glycero-3-Hexulofuranosonicacid, 2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-2-O-methyl-, g-lactone (9CI) structure
100676-08-2 structure
Product Name:b-L-threo-L-glycero-3-Hexulofuranosonicacid, 2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-2-O-methyl-, g-lactone (9CI)
CAS No:100676-08-2
MF:C14H14Br2O8
MW:470.064163684845
CID:220372
PubChem ID:357300
Update Time:2025-04-19

b-L-threo-L-glycero-3-Hexulofuranosonicacid, 2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-2-O-methyl-, g-lactone (9CI) Chemical and Physical Properties

Names and Identifiers

    • b-L-threo-L-glycero-3-Hexulofuranosonicacid, 2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-2-O-methyl-, g-lactone (9CI)
    • 6-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-3,6a-dihydroxy-6-methoxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
    • Methylrhodomelol
    • NSC615491
    • NSC-615491
    • DTXSID20326779
    • 100676-08-2
    • 6-[(2,3-dibromo-4,5-dihydroxy-phenyl)methyl]-3,6a-dihydroxy-6-methoxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
    • Methyl rhodomelol
    • Inchi: 1S/C14H14Br2O8/c1-22-13(3-5-2-6(17)10(19)9(16)8(5)15)12(20)24-11-7(18)4-23-14(11,13)21/h2,7,11,17-19,21H,3-4H2,1H3
    • InChI Key: QUEJCPPCMOGGFC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=C(C=C1CC1(C(=O)OC2C(COC21O)O)OC)O)O)Br

Computed Properties

  • Exact Mass: 467.90542
  • Monoisotopic Mass: 467.90554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • PSA: 125.68

b-L-threo-L-glycero-3-Hexulofuranosonicacid, 2-C-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-2-O-methyl-, g-lactone (9CI) Related Literature

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